molecular formula C13H26Cl2N4O B2719586 {1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride CAS No. 1795434-18-2

{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride

Cat. No.: B2719586
CAS No.: 1795434-18-2
M. Wt: 325.28
InChI Key: CBPIMTSSCPRJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride (CAS 1795434-18-2) is a high-purity chemical reagent featuring a 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in modern medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is recognized for its unique bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can improve metabolic stability in lead compounds . This heterocyclic framework is found in several commercially available drugs and exhibits a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antidepressant effects, making it a versatile template for pharmaceutical research . Recent studies highlight the specific potential of 1,2,4-oxadiazole derivatives as novel antimicrobial agents, particularly against challenging Gram-positive pathogens . The compound's molecular structure incorporates a tert-butyl-oxadiazole group linked to a piperidinylmethanamine core, presenting multiple sites for molecular interaction and manipulation. It is supplied as a dihydrochloride salt to enhance solubility and stability for experimental use. This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

[1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O.2ClH/c1-13(2,3)12-15-11(16-18-12)9-17-6-4-5-10(7-14)8-17;;/h10H,4-9,14H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPIMTSSCPRJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CN2CCCC(C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride is a compound belonging to the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a 5-tert-butyl-1,2,4-oxadiazol-3-yl group. The oxadiazole moiety is known for its bioisosteric properties, which can influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition:
The compound has been shown to inhibit various enzymes such as protein tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), which are critical in cellular signaling pathways involved in cancer progression and immune response modulation .

Receptor Modulation:
It acts as a selective agonist or antagonist for specific receptors, influencing physiological processes and potentially offering therapeutic benefits in conditions like cancer and inflammation.

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity against various human cancer cell lines. For instance:

  • Cytotoxicity Studies: Compounds related to {1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine were evaluated against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU145) cell lines using the MTT assay. Results showed promising IC50 values indicating potent cytotoxic effects .
Cell LineIC50 Value (µM)Reference Compound
MCF-70.65Doxorubicin
A5492.41Doxorubicin
DU1451.93Doxorubicin

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro studies have shown that it exhibits significant activity against a range of bacterial strains, suggesting potential as an antibacterial agent .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives revealed that compounds similar to {1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine induced apoptosis in MCF-7 cells through caspase activation pathways. Flow cytometry analysis confirmed that these compounds effectively arrested cell proliferation at the G1 phase .

Case Study 2: Enzyme Inhibition
Another investigation highlighted the role of this compound in inhibiting PTP1B activity. The inhibition was quantitatively assessed using biochemical assays, demonstrating a dose-dependent response that suggests its utility in treating insulin resistance and related metabolic disorders .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. Studies have shown cytotoxic effects against various cancer cell lines, including:

  • Human colon adenocarcinoma (HT-29)
  • Breast cancer (MCF-7)

The compound's structure allows it to interact with cellular targets involved in cancer progression, potentially inhibiting tumor growth.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways, contributing to its potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of similar oxadiazole derivatives against breast cancer cell lines. The results demonstrated that compounds with structural similarities to {1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride exhibited significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

In a separate investigation focusing on inflammatory models, the compound was shown to reduce pro-inflammatory cytokine levels in vitro. This finding supports its potential use in treating conditions characterized by chronic inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Oxadiazole-Piperidine/Piperazine Derivatives

(a) 1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride
  • Structural Differences : Replaces the piperidine ring with piperazine (a six-membered ring with two nitrogen atoms).
  • Piperazine derivatives often exhibit distinct pharmacokinetic profiles, such as enhanced solubility but reduced blood-brain barrier penetration compared to piperidine analogs .
(b) 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
  • Structural Differences : Lacks the tert-butyl group on the oxadiazole and the methanamine side chain.
  • Functional Impact: The absence of tert-butyl reduces steric hindrance and lipophilicity, likely decreasing metabolic stability.
(c) ([3-(5-Chloro-6-piperazin-1-yl-3-pyridyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride)
  • Structural Differences : Incorporates a chloropyridyl-piperazine moiety instead of the tert-butyl-piperidine system.
  • This compound was designed as an inhibitor of bacterial efflux pumps, highlighting how structural variations redirect biological activity .

Simplified Analogs Without Piperidine

(a) (5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
  • Structural Differences : Lacks the piperidine ring, retaining only the oxadiazole-methanamine core.
  • This analog may serve as a precursor or fragment in drug discovery .

Heterocyclic Variants with Alternative Substitutions

(a) N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride (BD214888)
  • Structural Differences : Features benzyl groups on the amine and a piperidin-2-yl core instead of piperidin-3-yl.
  • Functional Impact : The aromatic benzyl groups increase hydrophobicity, favoring interactions with lipophilic targets. The altered piperidine substitution pattern may affect conformational flexibility and receptor binding .

Key Comparative Data

Compound Core Structure Key Substituents Salt Form Potential Applications
Target Compound Piperidine 5-tert-butyl-oxadiazole, methanamine Dihydrochloride CNS disorders, enzyme modulation
1-[(5-tert-butyl-oxadiazol-3-yl)methyl]piperazine dihydrochloride Piperazine 5-tert-butyl-oxadiazole Dihydrochloride Antibacterial agents, solubility studies
2-(3-Methyl-oxadiazol-5-yl)piperidine hydrochloride Piperidine 3-methyl-oxadiazole Hydrochloride Fragment-based drug discovery
(5-tert-butyl-oxadiazol-3-yl)methanamine hydrochloride None (linear structure) 5-tert-butyl-oxadiazole, methanamine Hydrochloride Precursor synthesis

Q & A

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for weighing or handling powdered forms to prevent inhalation .
  • Emergency Procedures:
    • Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs.
    • Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
  • Storage: Store in airtight containers at room temperature (20–25°C) away from oxidizers and moisture. Label containers with hazard identifiers per GHS guidelines .

Basic: How can the compound’s purity and identity be validated after synthesis?

Methodological Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate. Monitor UV absorption at 254 nm .
    • Mass Spectrometry (LC-MS): Confirm molecular weight (expected [M+H]+: calculate based on formula) and fragmentation patterns.
    • NMR: Compare 1H^1H and 13C^13C spectra to reference data for piperidine and oxadiazole moieties .

Basic: What synthetic strategies are effective for piperidine-oxadiazole derivatives?

Methodological Answer:

  • Multi-Step Synthesis:
    • Oxadiazole Formation: React tert-butyl nitrile with hydroxylamine hydrochloride under reflux (80°C, 12 hrs) to form the 1,2,4-oxadiazole core .
    • Piperidine Functionalization: Use reductive amination to attach the methanamine group to the piperidine ring.
    • Salt Formation: Precipitate the dihydrochloride salt by adding HCl in anhydrous ethanol .
Step Reagents/Conditions Yield
OxadiazoleNH2_2OH·HCl, EtOH, 80°C~60%
Piperidine couplingNaBH3_3CN, MeOH, RT~45%

Advanced: How can computational modeling optimize this compound’s binding affinity for target receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with the compound’s SMILES string (generate from IUPAC name) to predict interactions with receptors (e.g., serotonin transporters).
  • QSAR Studies: Correlate structural features (e.g., tert-butyl steric effects) with activity using descriptors like logP and polar surface area .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability in lipid bilayers for CNS penetration studies .

Advanced: How to resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

  • Software Tools: Use SHELXL for high-resolution refinement. Input initial .hkl files and apply restraints for bond lengths/angles in the piperidine ring .
  • Twinned Data: For overlapping reflections, employ SHELXD to deconvolute datasets. Validate with Rint_{int} < 5% and CC1/2_{1/2} > 90% .
  • Validation Metrics: Cross-check CIF files with PLATON to detect unresolved disorder in the oxadiazole moiety .

Advanced: What strategies improve yield in multi-step synthesis?

Methodological Answer:

  • Optimization Steps:
    • Step 1 (Oxadiazole): Replace ethanol with DMF to enhance solubility of intermediates, increasing yield to ~75% .
    • Step 2 (Reductive Amination): Use H2_2/Pd-C instead of NaBH3_3CN for cleaner conversion (monitor by TLC).
  • Purification: Employ flash chromatography (silica gel, CH2_2Cl2_2:MeOH 95:5) to isolate the hydrochloride salt .

Basic: How to assess the compound’s stability under varying pH conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • Prepare solutions in buffers (pH 1–13) and incubate at 40°C for 72 hrs.
    • Analyze degradation via HPLC peak area reduction. Stable if >90% remains at pH 4–8 .
  • Solid-State Stability: Store samples at 40°C/75% RH for 4 weeks; check for deliquescence or color change .

Advanced: What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

Methodological Answer:

  • Key Metrics:
    • Bioavailability: Administer orally (10 mg/kg) and intravenously (2 mg/kg) to calculate F% using plasma AUC.
    • Half-Life: Collect serial blood samples over 24 hrs; model data with non-compartmental analysis (WinNonlin).
    • BBB Penetration: Measure brain-to-plasma ratio via LC-MS/MS after perfusion .

Basic: What solvent systems are suitable for formulation?

Methodological Answer:

  • Solubility Screening: Test in PBS (pH 7.4), DMSO, and PEG-400. Piperidine derivatives typically show >10 mg/mL solubility in DMSO .
  • Vehicle for In Vivo Studies: Use 5% DMSO + 10% Cremophor EL in saline for intravenous dosing .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity?

Methodological Answer:

  • Troubleshooting:
    • Off-Target Effects: Perform radioligand binding assays against a panel of 50 GPCRs.
    • Metabolite Interference: Incubate with liver microsomes; identify metabolites via HRMS .
    • Conformational Analysis: Compare crystal structure (from SHELXL) with docking poses to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.